![molecular formula C10H9Br2NO5S B14198417 N-[(Benzenesulfonyl)(dibromo)acetyl]glycine CAS No. 921759-16-2](/img/structure/B14198417.png)
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is a complex organic compound that features a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine typically involves multiple steps. One common method includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Dibromoacetylation: The benzenesulfonyl chloride is then reacted with dibromoacetic acid in the presence of a base such as pyridine to form the dibromoacetyl derivative.
Coupling with Glycine: Finally, the dibromoacetyl derivative is coupled with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Hydrolysis: Benzenesulfonic acid, dibromoacetic acid, and glycine.
Wissenschaftliche Forschungsanwendungen
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dibromoacetyl group can participate in electrophilic reactions, modifying biomolecules and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-Benzenesulfonamide: Contains a benzenesulfonyl group but lacks the dibromoacetyl and glycine moieties.
Acetylcysteine: Contains an acetyl group and a thiol group but lacks the benzenesulfonyl and dibromoacetyl groups.
Uniqueness
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is unique due to its combination of a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
921759-16-2 |
|---|---|
Molekularformel |
C10H9Br2NO5S |
Molekulargewicht |
415.06 g/mol |
IUPAC-Name |
2-[[2-(benzenesulfonyl)-2,2-dibromoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9Br2NO5S/c11-10(12,9(16)13-6-8(14)15)19(17,18)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
MWMUBMBHVXSQIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)NCC(=O)O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


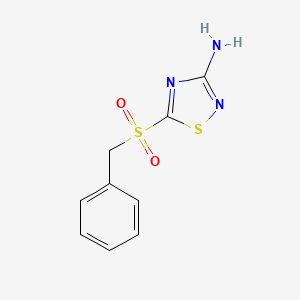

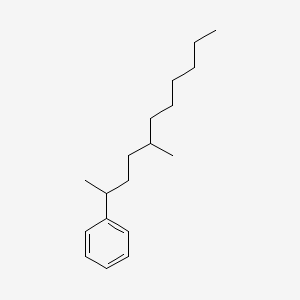

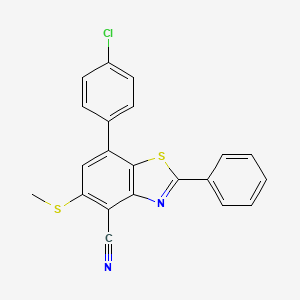
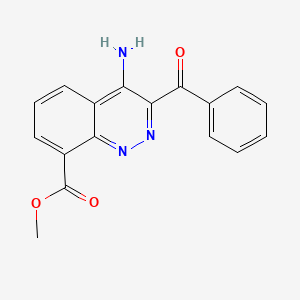
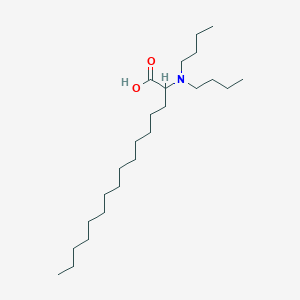
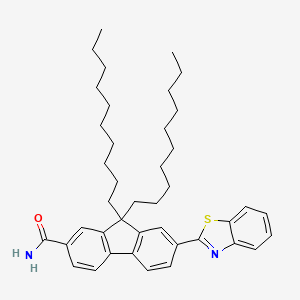


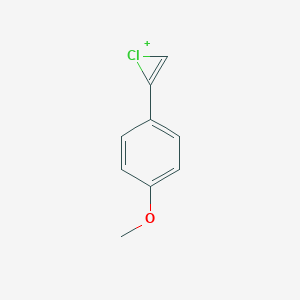


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
